H-Asp(obzl)-NH2 hcl

Peptide Synthesis Solid-Phase Peptide Synthesis Orthogonal Protection

H-Asp(obzl)-NH2 HCl is a protected aspartic acid derivative functioning as a specialized building block in peptide synthesis. Its molecular structure features a free α-amine, a C-terminal α-amide (NH2), and a side-chain β-carboxyl protected as a benzyl ester (OBzl).

Molecular Formula C11H15ClN2O3
Molecular Weight 222,24*36,45 g/mole
CAS No. 199118-68-8
Cat. No. B613056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(obzl)-NH2 hcl
CAS199118-68-8
SynonymsH-ASP(OBZL)-NH2HCL; 199118-68-8; H-Asp(OBzl)-NH2?HCl; MolPort-020-004-702; AKOS025289461; AK170217; BP-10407; V4135; B-7699
Molecular FormulaC11H15ClN2O3
Molecular Weight222,24*36,45 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)N)N.Cl
InChIInChI=1S/C11H14N2O3.ClH/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15);1H/t9-;/m0./s1
InChIKeySTBSUQZEDYTKDV-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp(obzl)-NH2 HCl (CAS 199118-68-8) Technical Baseline for Peptide Synthesis


H-Asp(obzl)-NH2 HCl is a protected aspartic acid derivative functioning as a specialized building block in peptide synthesis. Its molecular structure features a free α-amine, a C-terminal α-amide (NH2), and a side-chain β-carboxyl protected as a benzyl ester (OBzl) . This configuration is designed for orthogonal protection strategies, enabling selective deprotection and modification during the assembly of complex peptides [1].

Why H-Asp(obzl)-NH2 HCl Cannot Be Replaced by Other Aspartic Acid Building Blocks


The utility of a protected amino acid is defined by its unique combination of protecting groups, which dictates its compatibility with different synthetic strategies. Simple substitution of H-Asp(obzl)-NH2 HCl with an alternative, such as H-Asp(OBzl)-OH or H-Asp(OtBu)-NH2, fundamentally alters the synthetic route. For instance, a free α-amide eliminates the need for post-synthetic amidation, while the β-benzyl ester is labile to hydrogenolysis, providing orthogonality to acid-labile protecting groups [1][2]. The selection of an inappropriate building block can lead to side reactions, such as aspartimide formation, or require incompatible deprotection conditions, ultimately compromising yield and purity [2].

Quantitative Differentiation: H-Asp(obzl)-NH2 HCl vs. Alternative Aspartate Building Blocks


Orthogonal Protection Profile: C-Terminal Amide vs. Carboxylic Acid

The presence of a free α-amide in H-Asp(obzl)-NH2 HCl provides a distinct advantage over building blocks with a free α-carboxyl, such as H-Asp(OBzl)-OH. This functional group eliminates the need for a post-synthetic amidation step when a C-terminal amide is required, simplifying the synthetic route and reducing potential side reactions [1].

Peptide Synthesis Solid-Phase Peptide Synthesis Orthogonal Protection

Side-Chain Deprotection Orthogonality: Benzyl Ester vs. tert-Butyl Ester

The β-benzyl ester (OBzl) group in H-Asp(obzl)-NH2 HCl is removable via hydrogenolysis (e.g., H2/Pd-C), a condition orthogonal to the acid-labile tert-butyl (OtBu) ester often used for α-carboxyl protection [1]. This contrasts with building blocks like H-Asp(OtBu)-NH2, where both side-chain and potential other acid-labile groups would be simultaneously removed.

Protecting Group Strategy Hydrogenolysis SPPS

Aspartimide Formation Risk: Benzyl Ester vs. tert-Butyl Ester

A known liability of the OBzl protecting group is its enhanced susceptibility to base-catalyzed aspartimide formation compared to the OtBu group. During Fmoc-based SPPS, sequences containing Asp(OBzl) can lead to significant side reactions, including the formation of 1,4-diazepine-2,5-dione peptides [1]. This necessitates careful control of basic deprotection conditions.

Aspartimide Side Reaction Peptide Synthesis

Incompatibility with Aminolysis Cleavage for N-Substituted Amides

Peptides containing Asp(OBzl) cannot be synthesized using a method where the final cleavage from the resin is achieved by aminolysis to create an N-substituted C-terminal amide. The OBzl side chain itself is susceptible to aminolysis, leading to unwanted modification of the aspartic acid residue [1]. This contrasts with building blocks like Asp(OtBu), which are stable to aminolysis.

Aminolysis Solid-Phase Peptide Synthesis Resin Cleavage

Optimal Use Cases for H-Asp(obzl)-NH2 HCl Based on Comparative Evidence


Synthesis of C-Terminal Amide Peptides via Fmoc/tBu SPPS

This building block is ideal for Fmoc-based solid-phase peptide synthesis when the final product requires a C-terminal amide. The free α-amide eliminates a post-synthetic amidation step, improving efficiency . The OBzl side-chain protection is orthogonal to the acid-labile Fmoc/tBu scheme, allowing for a final, global deprotection by hydrogenolysis [1].

Construction of Peptide Aldehyde Precursors

The OBzl group is compatible with the synthesis of Weinreb amides, which serve as precursors to peptide aldehydes. A published synthesis of Boc-Asp(OBzl)-β-Ala-Asp(OBzl)-N(OMe)Me demonstrates the utility of this protection strategy in constructing these valuable intermediates, which are crucial for developing protease inhibitors [2].

Synthesis Requiring Orthogonal Deprotection of the Aspartate Side Chain

When a synthetic route requires the selective removal of the aspartic acid side-chain protecting group in the presence of other acid-labile groups, the hydrogenolytically cleavable OBzl ester is a suitable choice. This orthogonality is essential for the synthesis of complex, branched, or cyclic peptides [1].

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